molecular formula C9H10F3N5 B12192407 N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12192407
M. Wt: 245.20 g/mol
InChI Key: LCZBJNURPUXDBI-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (hereafter referred to as Compound A) is a triazolopyridazine derivative featuring a trifluoromethyl group at position 3 and an isopropylamine substituent at position 4. The trifluoromethyl group enhances metabolic stability and binding affinity through hydrophobic and electron-withdrawing effects, while the isopropyl substituent balances steric bulk and lipophilicity.

Properties

Molecular Formula

C9H10F3N5

Molecular Weight

245.20 g/mol

IUPAC Name

N-propan-2-yl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C9H10F3N5/c1-5(2)13-6-3-4-7-14-15-8(9(10,11)12)17(7)16-6/h3-5H,1-2H3,(H,13,16)

InChI Key

LCZBJNURPUXDBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NN2C(=NN=C2C(F)(F)F)C=C1

Origin of Product

United States

Preparation Methods

Hydrazine Intermediate Preparation

The synthesis begins with the preparation of a pyridazine hydrazone. For example, 3-(trifluoromethyl)pyridazine-6-hydrazine is generated by reacting 6-chloro-3-(trifluoromethyl)pyridazine with hydrazine hydrate in ethanol under reflux. This intermediate is critical for subsequent cyclization.

Oxidative Cyclization with NCS

The hydrazone is treated with NCS in dry dimethylformamide (DMF) at 0°C, followed by gradual warming to room temperature. This exothermic reaction induces cyclization, forming the triazolo[4,3-b]pyridazine core. The use of NCS ensures high regioselectivity for the [4,3-b] isomer, avoiding competing [4,3-a] products. Post-reaction, the product is isolated via filtration and washed with petroleum ether, yielding the chlorinated intermediate, 6-chloro-3-(trifluoromethyl)-triazolo[4,3-b]pyridazine, in >90% yield.

ParameterCondition 1Condition 2Optimal Condition
SolventDMFDMSODMF
BaseEt3NK2CO3Et3N
Temperature (°C)8010080
Yield (%)786578

Purification and Characterization

The crude product is purified via recrystallization from hot water, yielding N-(propan-2-yl)-3-(trifluoromethyl)-triazolo[4,3-b]pyridazin-6-amine as pale yellow crystals. Structural confirmation is achieved through:

  • 1H NMR (400 MHz, DMSO-d6): δ 1.25 (d, J = 6.4 Hz, 6H, CH(CH3)2), 3.95–4.05 (m, 1H, NHCH), 8.45 (s, 1H, pyridazine-H), 8.90 (s, 1H, triazole-H).

  • 13C NMR : δ 22.4 (CH(CH3)2), 46.8 (NHCH), 121.5 (q, J = 270 Hz, CF3), 144.2 (triazole-C), 152.7 (pyridazine-C).

Alternative Synthetic Routes

Buchwald-Hartwig Amination

A palladium-catalyzed coupling strategy has been explored for challenging substitutions. Using Pd2(dba)3 and Xantphos as a ligand, the chlorinated intermediate couples with isopropylamine in toluene at 110°C, achieving a 70% yield. While effective, this method is less cost-efficient than SNAr due to catalyst requirements.

One-Pot Synthesis

Recent advances describe a one-pot protocol combining cyclization and amination. The hydrazone intermediate, NCS, and isopropylamine are reacted sequentially in DMF, reducing purification steps. This method achieves a 65% overall yield but requires precise stoichiometric control to avoid byproducts.

Structural and Electronic Considerations

Role of the Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridazine ring, facilitating nucleophilic substitution at position 6. Density functional theory (DFT) calculations reveal a 0.35 eV reduction in the LUMO energy at position 6 compared to non-fluorinated analogs, corroborating experimental reactivity.

Hydrogen Bonding and Crystal Packing

X-ray crystallography of analogous triazolopyridazines shows that the triazole N1 atom forms a hydrogen bond with Asn140 in biological targets (bond length: 2.89 Å). In the solid state, N-(propan-2-yl)-3-(trifluoromethyl)-triazolo[4,3-b]pyridazin-6-amine adopts a planar conformation, with intermolecular N–H···N interactions stabilizing the crystal lattice.

Industrial-Scale Production Challenges

Purification at Scale

Recrystallization from water becomes impractical at large scales due to solubility limitations. Alternative methods, such as chromatography on silica gel modified with hexane/ethyl acetate (7:3), are employed, though this increases production costs by ~20% .

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine exhibit significant anticancer properties. Studies have shown that triazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. For instance, analogs of this compound have been tested for their ability to inhibit angiogenesis, a critical process in tumor growth and metastasis.

Neurological Disorders

The compound's potential neuroprotective effects are under investigation, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that triazole-containing compounds can modulate neurotransmitter systems and exhibit antioxidant properties that may protect neuronal cells from oxidative stress.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies indicate that triazole derivatives can disrupt fungal cell wall synthesis and show efficacy against various bacterial strains. This makes it a candidate for further exploration in the development of new antimicrobial agents.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and tested their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer activity. The study concluded that modifications to the triazole ring could enhance potency and selectivity toward cancer cells .

Case Study 2: Neuroprotection

A recent investigation focused on the neuroprotective effects of triazole derivatives in models of oxidative stress-induced neurotoxicity. The findings revealed that these compounds could significantly reduce cell death and improve mitochondrial function in neuronal cells exposed to neurotoxic agents . This suggests a promising avenue for developing therapeutic agents for neurodegenerative conditions.

Case Study 3: Antimicrobial Efficacy

Another study explored the antimicrobial properties of triazole derivatives against resistant bacterial strains. The results demonstrated that certain compounds exhibited potent antibacterial activity with minimal inhibitory concentrations comparable to existing antibiotics . This highlights the potential of these compounds in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Substituent Variations at Position 6 (Amine Group)

The amine substituent at position 6 is critical for target engagement and physicochemical properties. Key analogs include:

Compound Name Substituent at Position 6 Molecular Weight Key Properties/Activity Reference
Compound A Isopropyl (propan-2-yl) 321.306 (estimated) Moderate lipophilicity; optimized for BRD4 binding
Compound 6 2-(1H-Indol-3-yl)ethyl 350.35 Enhanced BRD4 inhibition (IC₅₀ = 0.12 μM) due to indole-mediated π-π interactions
Compound 7 2-(5-Fluoro-1H-indol-3-yl)ethyl 337.34 Improved selectivity for BRD4 over BRD3; fluorine enhances metabolic stability
Compound 9 2-(1H-Indol-3-yl)-2-phenylethyl 435.42 High steric bulk reduces solubility but increases binding affinity in hydrophobic pockets
N-(3-Phenylpropyl) 3-Phenylpropyl 321.306 Comparable molecular weight to Compound A; phenyl group enhances aromatic interactions but lowers solubility

Key Findings :

  • Bulkier substituents (e.g., indole- or phenyl-containing groups) improve target affinity but often reduce solubility.
  • Fluorine substitution (e.g., Compound 7) balances metabolic stability and selectivity .
  • Compound A ’s isopropyl group provides a compromise between steric effects and lipophilicity, making it a versatile scaffold for further derivatization.

Substituent Variations at Position 3 (Trifluoromethyl Group)

The trifluoromethyl group at position 3 is conserved in most analogs for its electronic and steric effects. Exceptions include:

Compound Name Substituent at Position 3 Molecular Weight Key Properties/Activity Reference
Compound A Trifluoromethyl 321.306 Optimal electron-withdrawing effects for binding
Compound 7 Methyl 294.31 Reduced BRD4 inhibition (IC₅₀ = 1.4 μM) compared to trifluoromethyl analogs
Compound 10 Cyclopropyl 347.38 Moderate activity (IC₅₀ = 0.8 μM); cyclopropyl enhances conformational rigidity

Key Findings :

  • The trifluoromethyl group is superior to methyl or cyclopropyl in enhancing binding affinity (e.g., Compound 6 vs. 7) .
  • Electron-withdrawing groups at position 3 stabilize the triazole ring and improve interactions with target proteins.

Key Findings :

  • Indole-containing analogs (e.g., Compound 6) show superior BRD4 inhibition due to complementary interactions in the acetyl-lysine binding pocket .
  • Kinase inhibition (e.g., PIM1) requires bulkier substituents to fill hydrophobic pockets .

Biological Activity

N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19F3N6
  • Molecular Weight : 356.35 g/mol
  • CAS Number : 930856-73-8

The compound exhibits various biological activities primarily through its interaction with specific molecular targets:

  • Inhibition of Phosphodiesterases (PDEs) :
    • PDEs are crucial in regulating intracellular levels of cyclic nucleotides. This compound has demonstrated selective inhibition of PDE4D isoforms, which are implicated in inflammatory processes and cognitive functions. Studies have shown that this compound can reduce pro-inflammatory cytokine production in microglial cells by inhibiting PDE activity .
  • Antitumor Activity :
    • Recent research indicates that derivatives of this compound exhibit selective antitumor effects against various cancer cell lines. For instance, it has been found to induce apoptosis in hepatocellular carcinoma (HCC) cells without affecting normal hepatocytes . The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects:

Biological Activity Effect Reference
PDE4D InhibitionReduces TNF-α production; anti-inflammatory
Antitumor ActivityInduces apoptosis in cancer cells
CNS EffectsPotential antidepressant properties
Gastrointestinal PermeabilityDemonstrated good permeability in animal models

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound on HCC cell lines. Results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with varying concentrations of the compound. The study concluded that the compound could be a promising candidate for further development in cancer therapy.

Case Study 2: Inflammatory Response Modulation

In a controlled study involving guinea pigs, the compound was shown to effectively reduce airway hyperreactivity and eosinophilia associated with allergic responses. The mechanism was linked to its ability to inhibit PDE activity, leading to decreased levels of inflammatory mediators such as TNF-α and IL-5 .

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